![molecular formula C17H22N2O3S B2458204 N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-50-5](/img/structure/B2458204.png)

N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a compound that has been mentioned in the context of EGFR inhibitors for the treatment of cancer1. However, specific details about this compound are not readily available2.

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions34. However, the specific synthesis process for “N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is not readily available2.

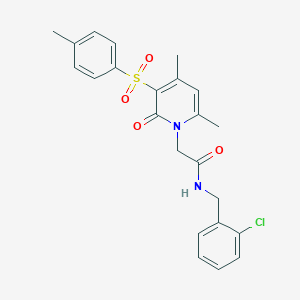

Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is not readily available2. However, the structure of similar compounds can be analyzed using various techniques5.

Chemical Reactions Analysis

The specific chemical reactions involving “N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” are not readily available2. However, similar compounds may undergo various chemical reactions6.

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” are not readily available2. However, similar compounds have properties that can be analyzed using various techniques7.

科学的研究の応用

Biological Activities of Sulfonamide Hybrids

Sulfonamides are a critical class of compounds with a wide range of pharmacological activities. Research has shown that these compounds, including N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, can possess antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The versatility in biological activities is largely attributed to the sulfonamide hybrids, which combine sulfonamide with various organic compounds to enhance efficacy and target specificity (Ghomashi et al., 2022).

Synthesis and Reactivity

The chemical synthesis and reactivity of sulfonamide compounds, including N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, have been extensively studied. For example, an efficient route for synthesizing pyrrolo-/indolo[1,2-a]quinolines from gem-dibromovinyls and sulfonamides has been reported, highlighting the methodology's utility in creating complex heterocyclic structures, which are crucial for developing new therapeutic agents (Kiruthika et al., 2014).

Anticancer Potential

Sulfonamide derivatives, including the pyrrolo-quinoline class, have been synthesized with the aim of exploring their anticancer properties. These derivatives have shown promising cell growth inhibitory properties against various cancer cell lines, indicating their potential as antineoplastic agents. The compounds’ mechanism of action appears to be distinct from traditional therapies, such as topoisomerase II inhibition, suggesting a novel approach to cancer treatment (Ferlin et al., 2000).

Safety And Hazards

The safety and hazards associated with “N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” are not readily available2. However, similar compounds may have specific safety and hazard considerations1.

将来の方向性

The future directions for the research and development of “N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” are not readily available2. However, it has been mentioned in the context of EGFR inhibitors for the treatment of cancer, suggesting potential future directions in this area1.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.

特性

IUPAC Name |

N-cyclohexyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c20-16-7-6-12-10-15(11-13-8-9-19(16)17(12)13)23(21,22)18-14-4-2-1-3-5-14/h10-11,14,18H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRBROXEKZGXJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2458122.png)

![5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile](/img/structure/B2458128.png)

![3-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2458129.png)

![8-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458132.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoate](/img/structure/B2458135.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide](/img/structure/B2458137.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2458140.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B2458141.png)

(prop-2-en-1-yl)amine](/img/structure/B2458143.png)